molecular formula C21H17ClN2O3S B2571132 4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 942034-41-5

4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2571132
CAS No.: 942034-41-5
M. Wt: 412.89
InChI Key: ZBMCZXNDXPFFJW-UHFFFAOYSA-N
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Description

4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Research demonstrates the utility of related benzo[e][1,2,4]thiadiazine derivatives as catalysts in organic synthesis. For instance, compounds within this class have been applied as efficient and homogeneous catalysts for the one-pot synthesis of heterocyclic compounds like 4H-pyran and pyrazolo[1,2-b]phthalazine derivatives, highlighting their role in facilitating multi-component reactions (MCRs) in aqueous media. This methodology is valued for its mild reaction conditions, high yields, and adherence to green chemistry principles, suggesting potential utility in environmentally friendly synthesis approaches (Khazaei et al., 2015).

Pharmacological Applications

Derivatives of benzo[e][1,2,4]thiadiazine have been synthesized and evaluated for various biological activities, indicating the potential for pharmacological applications. For instance, novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, with preliminary evaluations indicating antibacterial and antioxidant (DPPH radical scavenging) activities (Zia-ur-Rehman et al., 2009).

Novel Synthetic Methodologies

Research also extends to the development of novel synthetic methodologies for the construction of benzo[e][1,2,4]thiadiazine derivatives and related heterocycles. For example, an improved synthesis route for 4-chlorocoumarin-3-sulfonyl chloride has been reported, leading to the synthesis of compounds with potential anticancer and anti-HIV applications (Jashari et al., 2007).

Antimicrobial Agents

Furthermore, the synthesis of formazans from Mannich bases of related thiadiazole compounds has been explored, demonstrating moderate antimicrobial activity against bacterial and fungal strains. This underscores the potential of benzo[e][1,2,4]thiadiazine derivatives in the development of new antimicrobial agents (Sah et al., 2014).

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-15-6-2-3-7-18(15)24-21(25)23(14-16-10-12-17(22)13-11-16)19-8-4-5-9-20(19)28(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMCZXNDXPFFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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